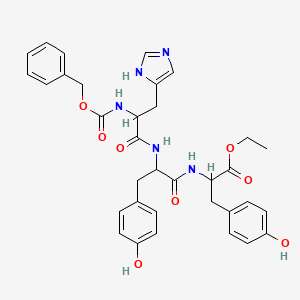
Cbz-DL-His-DL-Tyr-DL-Tyr-OEt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-His-Tyr-Tyr-OEt, also known as N-alpha-carbobenzyloxy-L-histidyl-L-tyrosyl-L-tyrosine ethyl ester, is a synthetic peptide compound. It is composed of three amino acids: histidine, tyrosine, and tyrosine, with an ethyl ester group at the C-terminus. This compound is often used in biochemical research and has applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-His-Tyr-Tyr-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using a carbobenzyloxy (Cbz) group. The protected histidine is then coupled with tyrosine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The resulting dipeptide is further coupled with another tyrosine molecule. Finally, the ethyl ester group is introduced at the C-terminus through esterification .
Industrial Production Methods
Industrial production of Z-His-Tyr-Tyr-OEt follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Z-His-Tyr-Tyr-OEt can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Substitution: The histidine residue can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the histidine residue under mild conditions.
Major Products
Hydrolysis: The major product is the corresponding carboxylic acid.
Oxidation: The major product is dityrosine.
Substitution: The major products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Z-His-Tyr-Tyr-OEt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It serves as a substrate for enzyme studies, particularly for peptidases and proteases.
Medicine: It is used in the development of peptide-based drugs and as a tool for studying protein-protein interactions.
Wirkmechanismus
The mechanism of action of Z-His-Tyr-Tyr-OEt involves its interaction with specific enzymes and receptors. The histidine residue can act as a nucleophile, participating in catalytic reactions. The tyrosine residues can undergo phosphorylation, playing a role in signal transduction pathways. The ethyl ester group can be hydrolyzed, releasing the active peptide .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-His-Phe-Phe-OEt: Similar structure but with phenylalanine residues instead of tyrosine.
Z-His-Tyr-OH: Lacks the ethyl ester group.
Z-His-Tyr-Tyr-NH2: Has an amide group instead of an ester group.
Uniqueness
Z-His-Tyr-Tyr-OEt is unique due to its specific combination of amino acids and the presence of an ethyl ester group. This structure allows it to participate in a variety of chemical reactions and makes it a versatile tool in research .
Eigenschaften
Molekularformel |
C34H37N5O8 |
|---|---|
Molekulargewicht |
643.7 g/mol |
IUPAC-Name |
ethyl 3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoate |
InChI |
InChI=1S/C34H37N5O8/c1-2-46-33(44)30(17-23-10-14-27(41)15-11-23)38-31(42)28(16-22-8-12-26(40)13-9-22)37-32(43)29(18-25-19-35-21-36-25)39-34(45)47-20-24-6-4-3-5-7-24/h3-15,19,21,28-30,40-41H,2,16-18,20H2,1H3,(H,35,36)(H,37,43)(H,38,42)(H,39,45) |
InChI-Schlüssel |
MCLIWYJPFOGXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















